Peramivir trihydrate
Overview
Description
Synthesis Analysis
Peramivir's synthesis involves several key steps, including the transformation of precursor compounds through 1,3-dipolar cycloaddition reactions and subsequent modifications to incorporate essential functional groups. Notably, innovative synthetic approaches have been developed to improve yields and streamline the production process, highlighting the compound's complex synthesis involving multiple stages and requiring precise control over reaction conditions to achieve the desired product (Jia et al., 2013).
Molecular Structure Analysis
The molecular structure of peramivir trihydrate has been characterized, revealing its tetragonal space group and the presence of twelve partially disordered water molecules per asymmetric unit. This structure facilitates the formation of 1D infinite micelles separated by approximately planar water layers, which undergo a phase transition under specific conditions, such as exposure to X-rays or prolonged storage in air, indicating a structurally complex and sensitive compound (Keller & Krämer, 2007).
Chemical Reactions and Properties
Peramivir engages in various chemical reactions central to its antiviral activity, including the inhibition of the neuraminidase enzyme, which is critical for the release of new virus particles from infected cells. Its efficacy has been attributed to its ability to bind tightly to the neuraminidase enzyme, a property that has been exploited in designing derivatives with improved antiviral activity by altering functional groups to enhance binding affinity and resistance profiles (Wang et al., 2016).
Scientific Research Applications
Antiviral Activity Against Influenza : Peramivir is a novel intravenous neuraminidase inhibitor with potent antiviral activity against influenza A and B viruses (Shetty & Peek, 2012). It is well-tolerated and highly effective in treating acute uncomplicated influenza in patients 18 years and older (Alame, Massaad, & Zaraket, 2016).
Effectiveness in Animal Models : Oral treatment with peramivir has shown effectiveness in preventing death, signs of disease, and lowering lung virus titres in mice infected with influenza A or B viruses (Smee & Sidwell, 2002).
Derivative Studies : Research on peramivir phosphonate derivatives, like dehydration derivative 7a, reveals strong inhibitory activity against neuraminidase of wild-type human and avian influenza viruses (Wang et al., 2016).
Clinical Applications : Peramivir shows efficacy for the treatment of both seasonal and pH1N1 influenza and is used safely and efficiently in hospitalized adult and pediatric patients with suspected or laboratory-confirmed influenza (Hata et al., 2014).
Crystal Structure Analysis : The crystal structure of peramivir trihydrate, a potential influenza A/B and avian-influenza drug, has been determined, contributing to the understanding of its molecular interactions (Keller & Krämer, 2007).
Conformational Analysis : Studies have shown that peramivir undergoes a substantial conformational shift upon binding to the neuraminidase active site, which could lead to inhibitors with greater potency or isoform selectivity (Richards et al., 2014).
Comparative Studies : Peramivir trihydrate was not significantly different from oseltamivir or placebo in reducing disease duration in patients with mild influenza (Fan et al., 2019).
Intravenous Application : It is an FDA-approved anti-influenza agent for intravenous injection, offering improved adherence and outcomes in patients unable to tolerate oral agents (McLaughlin, Skoglund, & Ison, 2015).
Safety And Hazards
Future Directions
Peramivir has been identified to reduce TNF-α by partly intervening NF-κB activity in LPS-induced macrophage model . In vivo, peramivir reduced the multi-cytokines in serum and bronchoalveolar lavage fluid (BALF), alleviated the acute lung injury, and prolonged the survival time in mice . This suggests that peramivir might be a candidate for the treatment of COVID-19 and other infections related to cytokine storm syndrome .
properties
IUPAC Name |
(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O4.3H2O/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23;;;/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19);3*1H2/t9-,10+,11+,12-,13+;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUCJKFZFXNIGB-ZBBHRWOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146317 | |
Record name | Peramivir trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peramivir trihydrate | |
CAS RN |
1041434-82-5 | |
Record name | Peramivir [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1041434825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peramivir trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERAMIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW7Y7ZR15U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.